molecular formula C8H6F3NO B2868935 2-Amino-3-(trifluoromethyl)benzaldehyde CAS No. 1288999-00-7

2-Amino-3-(trifluoromethyl)benzaldehyde

Cat. No.: B2868935
CAS No.: 1288999-00-7
M. Wt: 189.137
InChI Key: UDZCBJNPRDYHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H6F3NO. It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core.

Mechanism of Action

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as the aldol reaction . This suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

The compound’s participation in the Aldol reaction suggests that it may influence pathways involving aldehyde or ketone components .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-(trifluoromethyl)benzaldehyde . These factors can include pH, temperature, presence of other molecules, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group onto a benzaldehyde derivative. One common method includes the reaction of 2-nitrobenzaldehyde with trifluoromethylating agents, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize the yield and purity of the compound. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(trifluoromethyl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-amino-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZCBJNPRDYHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Manganese dioxide (27 g, 0.32 mol) was added to a solution of [2-amino-3-(trifluoromethyl)phenyl]methanol (12.0 g, 0.063 mol) in DCM (150 mL) and the mixture was stirred for 18 h at room temperature. After this time, more manganese dioxide (27 g, 0.32 mol) was added, and the reaction mixture was left for a further 18 h. The reaction mixture was filtered through Celite, then the solvent was removed in vacuo to afford the title compound (9.5 g, 80%) as an orange oil. δH (DMSO-d6) 9.93 (s, 1H), 7.68 (m, 2H), 6.82 (m, 3H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
catalyst
Reaction Step One
Quantity
27 g
Type
catalyst
Reaction Step Two
Yield
80%

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